molecular formula C17H21FN4O4S B2647300 (3-fluoro-4-methoxyphenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034402-40-7

(3-fluoro-4-methoxyphenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2647300
CAS RN: 2034402-40-7
M. Wt: 396.44
InChI Key: JFGCSMPEACDMFK-UHFFFAOYSA-N
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Description

(3-fluoro-4-methoxyphenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C17H21FN4O4S and its molecular weight is 396.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Schiff Bases Novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and various aldehydes. The structures of these compounds were confirmed through various spectral analyses, and they were tested for their in vitro antimicrobial activity, showing notable activity (Puthran et al., 2019).

Copolymerization for Fuel Cell Applications Research involved the synthesis of a new sulfonated side-chain grafting unit and its copolymerization with poly(arylene ether sulfone) containing a methoxy group. The resulting comb-shaped sulfonated polymers were characterized and tested for their suitability as polyelectrolyte membrane materials in fuel cells, showing high proton conductivity (Kim, Robertson, & Guiver, 2008).

Novel Sulfonated Poly(Ether Ether Ketone) A study synthesized and characterized a novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups. This compound, intended for direct methanol fuel cell applications, demonstrated promising ion-exchange capacity, water uptake, proton conductivity, and methanol permeability, which were studied against the degree of sulfonation (Li et al., 2009).

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O4S/c1-20-12-14(11-19-20)27(24,25)22-7-3-6-21(8-9-22)17(23)13-4-5-16(26-2)15(18)10-13/h4-5,10-12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGCSMPEACDMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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